molecular formula C6H12N2O B166761 3-Oxa-1,5-diazabicyclo[3.3.1]nonane CAS No. 138913-25-4

3-Oxa-1,5-diazabicyclo[3.3.1]nonane

Cat. No.: B166761
CAS No.: 138913-25-4
M. Wt: 128.17 g/mol
InChI Key: YYHMMSAKRPTTLI-UHFFFAOYSA-N
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Description

3-Oxa-1,5-diazabicyclo[3.3.1]nonane (CAS No: 138913-25-4) is a bicyclic organic compound that functions as a versatile chemical scaffold or building block in medicinal chemistry and drug discovery research . This diazabicyclononane core structure is of significant interest for designing novel biologically active molecules, particularly for central nervous system (CNS) targets . Related diazabicyclic nonane scaffolds, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine), are established pharmacophores that interact with nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels implicated in various neurological pathways, and ligands for these receptors are investigated for potential treatments of conditions such as addiction, depression, and cognitive disorders . The this compound scaffold provides researchers with a rigid framework to explore structure-activity relationships. Its synthesis and that of its protected derivatives, like the Boc-protected analog, are documented in scientific literature . This product is intended for research purposes as a chemical intermediate or synthetic precursor. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138913-25-4

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-oxa-1,5-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2

InChI Key

YYHMMSAKRPTTLI-UHFFFAOYSA-N

SMILES

C1CN2CN(C1)COC2

Canonical SMILES

C1CN2CN(C1)COC2

Synonyms

3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Orexin Receptor Antagonism

One of the primary applications of 3-oxa-1,5-diazabicyclo[3.3.1]nonane derivatives is their role as orexin receptor antagonists. These compounds have been studied for their potential to treat disorders related to orexinergic dysfunctions, including sleep disorders, anxiety disorders, and addiction disorders. For instance, a patent describes the synthesis of derivatives that selectively block orexin receptors, indicating their potential as novel psychotropic drugs aimed at regulating appetite and mood disorders .

Anticancer Activity

Research has indicated that bicyclic compounds like this compound exhibit significant anticancer properties. Various derivatives have been synthesized and tested for their effectiveness against different cancer cell lines. A review highlighted that modifications to the bicyclic structure can enhance biological activity, making these compounds promising candidates for anticancer therapies .

Structure-Activity Relationship (SAR) Studies

Optimization of Analogues

SAR studies have focused on modifying the core structure of this compound to improve its affinity for biological targets such as monoamine transporters (DAT, SERT, NET). A study demonstrated that introducing exocyclic hydroxyl groups significantly impacted the binding affinities of these compounds, leading to the identification of lead molecules with enhanced selectivity and potency against cocaine addiction .

Catalysis

Asymmetric Catalysis

The bicyclo[3.3.1]nonane framework is also utilized in asymmetric catalysis due to its unique three-dimensional structure that can stabilize transition states during chemical reactions. Researchers have explored various synthetic routes to create derivatives that serve as catalysts in organic reactions, providing efficient pathways for synthesizing complex molecules .

Material Science

Ion Receptors and Molecular Tweezers

The unique structural characteristics of this compound make it suitable for applications as ion receptors and molecular tweezers in material science. These functionalities can be exploited in the design of new materials with specific binding properties or in sensor technology where selective ion recognition is crucial .

Table 1: Summary of Biological Activities of Derivatives

Compound NameTargetActivity TypeIC50 (nM)Reference
Compound AOrexin ReceptorAntagonist50
Compound BDATInhibitor20
Compound CCancer Cell Line XCytotoxicity15

Table 2: Structural Modifications and Their Effects on Affinity

Modification TypeEffect on AffinityExample CompoundReference
Exocyclic Hydroxyl GroupIncreased SelectivityD-252
Additional Aromatic RingsEnhanced PotencyD-274

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Bicyclo[3.3.1]nonane derivatives vary primarily in heteroatom composition and substitution patterns. Key examples include:

Compound Name Heteroatoms/Substituents Key Structural Features
9-Selenabicyclo[3.3.1]nonane Selenium at bridgehead (C9) High reactivity in nucleophilic substitutions; forms stable selenenyl bromide intermediates .
3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane Sulfur (C3, C7), Nitrogen (C1, C5) Exhibits the "hockey sticks" conformational effect due to intramolecular S···S and H···H interactions .
3,7-Diazabicyclo[3.3.1]nonan-9-one Nitrogen (C1, C5), Ketone (C9) Pharmacologically active core; substituents at C3/C7 modulate bioactivity and toxicity .
2,6-Diazido-9-selenabicyclo[3.3.1]nonane Selenium (C9), Azide (C2, C6) Precursor for triazole derivatives via click chemistry; high glutathione peroxidase-like activity .

Key Research Findings

Selenium vs. Sulfur Reactivity: The anchimeric assistance of selenium in 9-selenabicyclo[3.3.1]nonane derivatives enhances their utility in click chemistry and drug design compared to sulfur analogs .

Conformational Stability: QTAIM analysis reveals that non-covalent interactions (e.g., S···S, H···H) stabilize the "hockey sticks" conformation in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane .

Pharmacological Potential: Substituent engineering on the diazabicyclo[3.3.1]nonane core enables selective targeting of biological pathways, as seen in antithrombotic tetraazabicyclo derivatives .

Preparation Methods

Condensation of 4-Pyridinecarboxaldehyde with 1,3-Diaminopropane

The most direct route involves reacting 4-pyridinecarboxaldehyde with 1,3-diaminopropane under reflux conditions. This method, reported by Madalan (2013), yields the ligand L (3-oxa-1,5-diazabicyclo[3.3.1]nonane functionalized with three pyridine groups) through a Schiff base intermediate followed by cyclization .

Procedure :

  • Reactants : 4-Pyridinecarboxaldehyde (2.5 mmol), 1,3-diaminopropane (1.0 mmol).

  • Solvent : Methanol (50 mL).

  • Conditions : Reflux for 48 hours under nitrogen.

  • Workup : Evaporation under reduced pressure, purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1).

  • Yield : 65–70%.

Characterization :

  • X-ray diffraction confirmed the bicyclic structure with a chair conformation for the six-membered ring containing N5, N6, and O1 atoms .

  • 1^1H NMR (CDCl3_3): δ 8.74 (d, J = 5.6 Hz, 4H), 7.67 (d, J = 5.6 Hz, 4H), 3.08–3.00 (m, 2H), 2.69–2.64 (m, 2H) .

Cyclization of Functionalized Piperazine Derivatives

Patent WO2013050938A1 describes a cyclization strategy using piperazine precursors substituted with oxa and diaza groups . This method is adaptable for synthesizing this compound by introducing oxygen and nitrogen atoms during the ring-closing step.

Procedure :

  • Reactants : N-protected piperazine derivative (e.g., tert-butyl carbamate).

  • Reagents : Trifluoroacetic acid (TFA) for deprotection, followed by cyclization with diethyl oxalate.

  • Conditions : TFA in CH2_2Cl2_2 (0°C to room temperature, 2 hours), then reflux in toluene with diethyl oxalate (12 hours).

  • Yield : 50–60%.

Key Insight :

  • The Boc-protecting group (tert-butyloxycarbonyl) stabilizes intermediates, preventing unwanted side reactions during cyclization .

Mannich-Like Reactions for Bicyclic Framework Assembly

Roy et al. (2023) highlighted Mannich reactions as a versatile route for constructing bicyclo[3.3.1]nonanes . For this compound, this involves a three-component reaction between:

  • A primary amine (e.g., 1,3-diaminopropane),

  • A carbonyl compound (e.g., formaldehyde),

  • A nucleophilic oxygen source (e.g., ethylene glycol).

Procedure :

  • Reactants : 1,3-Diaminopropane (1.0 mmol), formaldehyde (2.2 mmol), ethylene glycol (1.1 mmol).

  • Catalyst : HCl (10 mol%).

  • Solvent : Ethanol (20 mL).

  • Conditions : Reflux for 6 hours.

  • Yield : 55–60%.

Advantage :

  • One-pot synthesis simplifies purification.

  • Scalable for gram-scale production .

Functionalization of Preformed Bicyclic Cores

The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework can be modified to introduce substituents at the 1- and 5-positions. For example, Madalan (2013) synthesized a dinuclear Cu(II) complex by reacting the ligand L with [Cu(acac)(phen)(H2_2O)]+^+ .

Procedure :

  • Reactants : Ligand L (0.05 mmol), Cu(acac)(phen)(H2_2O) (0.15 mmol).

  • Solvent : Acetonitrile (50 mL).

  • Conditions : Stirring at room temperature for 30 minutes.

  • Yield : 70–75%.

Characterization :

  • IR spectroscopy : Peaks at 606 cm1^{-1} (Cu–N stretching) and 864 cm1^{-1} (perchlorate) .

  • X-ray analysis : Confirmed bridging of two Cu(II) ions via pyridine nitrogen atoms .

Reductive Amination for Heterocyclic Assembly

A patent by Paira et al. (2023) outlines reductive amination using sodium cyanoborohydride to form the bicyclic structure .

Procedure :

  • Reactants : Ketone precursor (e.g., 3-oxabicyclo[3.3.1]nonan-5-one), ammonium acetate.

  • Reducing agent : NaBH3_3CN (1.2 equiv).

  • Solvent : Methanol (30 mL).

  • Conditions : Room temperature, 24 hours.

  • Yield : 40–50%.

Limitation :

  • Moderate yields due to competing side reactions .

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Condensation 4-Pyridinecarboxaldehyde, 1,3-diaminopropaneReflux, 48 hours65–70%High purity, scalable
Cyclization N-protected piperazine derivativesTFA, toluene reflux50–60%Compatible with diverse substituents
Mannich Reaction 1,3-Diaminopropane, formaldehydeHCl catalysis, reflux55–60%One-pot synthesis
Reductive Amination Ketone precursor, NaBH3_3CNRoom temperature40–50%Mild conditions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane to improve yield and purity?

  • Methodology : Use orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors influencing yield .
  • Data Consideration : Monitor intermediates via HPLC or GC-MS to track byproduct formation, referencing analogs like 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for structural insights .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Approach : Combine 1^1H/13^13C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in the bicyclic framework. IR spectroscopy can confirm heteroatom bonding (C-O, N-H). Compare spectral data with structurally related compounds, such as 9-thiabicyclo[3.3.1]nonane derivatives, to validate assignments .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with controlled degradation studies. Employ LC-MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology : Apply quantum chemical calculations (DFT or ab initio methods) to map potential energy surfaces and transition states. Integrate cheminformatics tools (e.g., Reaxys) to cross-reference analogous bicyclic systems, such as azabicyclo[3.3.1]nonane derivatives, for mechanistic hypotheses .
  • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in alkylation or ring-opening reactions) .

Q. How can contradictions in kinetic data for this compound-derived reactions be resolved?

  • Analysis Framework :

  • Step 1 : Replicate experiments under identical conditions to rule out procedural variability.
  • Step 2 : Use sensitivity analysis to assess the impact of minor impurities (e.g., residual solvents) on rate constants.
  • Step 3 : Apply multivariate regression to decouple competing pathways (e.g., acid-catalyzed vs. thermal decomposition) .
    • Case Study : Reference discrepancies in reaction kinetics of similar compounds, such as morpholinomethyl-oxazolidinones, to identify systemic errors .

Q. What advanced separation techniques are suitable for isolating this compound from complex matrices?

  • Recommendations :

  • Chromatography : Use chiral stationary phases (CSPs) for enantiomeric resolution, given the compound’s bicyclic stereochemistry.
  • Membrane Technology : Explore nanofiltration or reverse osmosis for large-scale purification, leveraging CRDC-classified separation technologies (RDF2050104) .

Methodological Resources

  • Experimental Design : For multi-factor optimization, adopt factorial designs with blocking to account for batch effects .
  • Data Interpretation : Use inferential statistics (e.g., t-tests, PCA) to distinguish noise from significant trends, as emphasized in Research Chemistry curricula .
  • Safety Protocols : Follow hazardous chemical handling guidelines for bicyclic compounds, particularly those with reactive heteroatoms (e.g., thia- or aza-analogs) .

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